molecular formula C8H9N3O B13175663 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine

3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13175663
M. Wt: 163.18 g/mol
InChI Key: QCYKAHHHXZBTIF-UHFFFAOYSA-N
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Description

3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine typically involves the formation of the furan ring followed by the construction of the pyrazole ring. One common method involves the cyclization of 2-methylfuran derivatives with appropriate hydrazine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or acetic acid, and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which facilitate binding to the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties. The presence of both rings allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in various research fields .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-(2-methylfuran-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H9N3O/c1-5-6(2-3-12-5)7-4-8(9)11-10-7/h2-4H,1H3,(H3,9,10,11)

InChI Key

QCYKAHHHXZBTIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C2=CC(=NN2)N

Origin of Product

United States

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